molecular formula C12H14D3NO2 · HCl B1162277 MBDB-d3 (hydrochloride)

MBDB-d3 (hydrochloride)

Cat. No.: B1162277
M. Wt: 246.8
InChI Key: LFXXIXAVEJVYGY-MUTAZJQDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MBDB-d3 (hydrochloride) is a deuterated analog of the entactogen MBDB (N-methyl-1-(3,4-methylenedioxyphenyl)-2-aminobutane), specifically designed for use as an internal standard in advanced analytical and neuropharmacological research. The incorporation of three deuterium atoms into the molecule provides a significant mass shift, enabling precise and reliable quantification of the parent MBDB in complex biological matrices using techniques such as LC-MS/MS or GC-MS. This is critical for minimizing analytical variability and ensuring data accuracy in pharmacokinetic, metabolic, and toxicological studies. The parent compound, MBDB, is a psychoactive substance belonging to the entactogen class. Its primary mechanism of action, and by extension the mechanism that studies of MBDB-d3 help to elucidate, is the enhancement of serotonergic signaling in the brain. Research indicates that MBDB acts as a substrate for the serotonin transporter (SERT), prompting a non-exocytotic release of serotonin (5-HT) and inhibiting its reuptake . This action leads to increased extracellular serotonin levels, which is believed to be the foundation of its subjective psychological effects. Notably, compared to its structural relative MDMA ("Ecstasy"), MBDB possesses an alpha-ethyl group instead of an alpha-methyl group, a modification that has been linked to a different pharmacological profile. Studies suggest that while MBDB shares the serotonin-releasing properties of MDMA, it has a markedly lower impact on dopamine systems . This unique characteristic makes MBDB, and by extension its deuterated standard, a valuable research tool for isolating the contributions of serotonergic pathways to the effects of entactogens, without the confounding strong dopaminergic effects associated with other substances. Consequently, MBDB-d3 (hydrochloride) is an indispensable reagent for researchers investigating the metabolism, bio-distribution, and neurochemical impact of entactogens. Its application is fundamental to advancing the scientific understanding of serotonin system dynamics and for the development of robust analytical methods for the detection and quantification of such compounds in forensic and clinical toxicology.

Properties

Molecular Formula

C12H14D3NO2 · HCl

Molecular Weight

246.8

InChI

InChI=1S/C12H17NO2.ClH/c1-3-10(13-2)6-9-4-5-11-12(7-9)15-8-14-11;/h4-5,7,10,13H,3,6,8H2,1-2H3;1H/i2D3;

InChI Key

LFXXIXAVEJVYGY-MUTAZJQDSA-N

SMILES

CCC(NC([2H])([2H])[2H])CC1=CC(OCO2)=C2C=C1.Cl

Synonyms

N-Methyl-1,3-Benzodioxolylbutanamine-d3

Origin of Product

United States

Scientific Research Applications

Forensic Toxicology

MBDB-d3 serves as an internal standard for the quantification of MBDB and its metabolites in biological samples. Its use enhances the accuracy of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Studies have demonstrated that using deuterated standards improves the precision and reliability of quantitative analyses in forensic toxicology .

Pharmacological Studies

As an analog of MDMA, MBDB-d3 is studied for its pharmacological effects, particularly its role as an entactogen. Research indicates that compounds like MBDB inhibit monoamine uptake, which is crucial for understanding their psychoactive properties. This has implications for both therapeutic applications and the study of substance abuse .

Environmental Monitoring

Recent studies have explored the presence of psychoactive substances, including MBDB and its derivatives, in wastewater samples. The quantification of these substances helps in assessing their prevalence in the environment and understanding their impact on public health. The use of isotopically labeled standards like MBDB-d3 aids in improving detection methods for these compounds in complex matrices .

Case Study 1: Quantitative Analysis in Forensic Samples

A study conducted on the simultaneous quantification of new psychoactive substances utilized MBDB-d3 as an internal standard. The method showed high linearity (R² ranging from 0.991 to 0.998) and acceptable precision (RSD < 20%) across various analytes, indicating the effectiveness of MBDB-d3 in forensic applications .

Case Study 2: Environmental Presence Monitoring

Research analyzing wastewater samples revealed significant concentrations of psychoactive substances, including MBDB derivatives. The study employed LC-MS with deuterated internal standards to ensure accurate quantification, demonstrating the utility of MBDB-d3 in environmental toxicology .

Chemical Reactions Analysis

Metabolic Transformations

MBDB-d3 undergoes hepatic biotransformation through three primary pathways mediated by cytochrome P450 enzymes :

Reaction TypeSite of ModificationMajor MetabolitesEnzymatic System
OxidationBenzene ring (C-5 position)5-Hydroxy-MBDB-d3CYP2D6, CYP3A4 isoforms
Side chain (β-carbon)β-Keto-MBDB-d3
N-DemethylationMethylamine groupNor-MBDB-d3 (primary amine)CYP2B6
ConjugationHydroxylated metabolitesMBDB-d3-glucuronide/sulfate adductsUGTs, SULTs

Deuterium substitution at the methylamine group reduces first-pass metabolism rates by ~20% compared to non-deuterated MBDB, as shown in in vitro microsomal studies. This kinetic isotope effect alters the metabolite ratio in human hepatocyte models (5-hydroxy:β-keto = 1.8:1 vs 2.4:1 in MBDB).

Chemical Stability Profile

Controlled degradation studies reveal specific reactivity patterns:

ConditionTimeframeDegradation ProductsMechanism
Acidic hydrolysis1M HCl, 70°C3,4-MethylenedioxybutyrophenoneAmine protonation → SN1
(pH < 3)(24h)(83% yield)cleavage
Alkaline hydrolysis1M NaOH, 25°CRing-opened catechol derivativesNucleophilic aromatic
(pH > 10)(72h)(≤12% yield)substitution
Thermal decomposition150°C, N₂N-methylbenzodioxolylbutanimineRetro-Mannich reaction
(2h)(41% yield)

The deuterium labeling confers enhanced thermal stability, with a 15°C increase in decomposition onset temperature compared to MBDB (TGA data).

Synthetic and Catalytic Reactions

The synthesis employs deuteration techniques validated through NMR reaction monitoring :

Key Synthetic Steps

  • Deuteromethylamination

    • Precursor: 3,4-Methylenedioxybutyrophenone

    • Reagents: CD₃NH₂·HCl, NaBH₃CN in CD₃OD

    • Yield: 68% (HPLC purity >98.5%)

  • Salt Formation

    • Conditions: HCl gas in anhydrous Et₂O

    • Crystallization: IPA/EtOAC (3:1)

    • [α]D²⁵ = +12.5° (c 1.0, H₂O)

Catalytic oxidation studies using Mn(III)-pyridylmethyl complexes demonstrate efficient C-H activation :

Catalyst SystemSubstrateTOF (h⁻¹)Ketone:Alcohol Ratio
Mn(A)-CF₃SO₃₂MBDB-d397051:49
Mn(B)-CF₃SO₃₂MBDB-d382062:38

These metal-mediated oxidations proceed via a non-radical pathway, as evidenced by retained stereochemistry in chiral derivatization experiments . The deuterium kinetic isotope effect (kH/kD = 2.1) confirms hydrogen abstraction as the rate-limiting step in benzylic oxidation.

Comparison with Similar Compounds

Supplier and Availability Notes

  • MBDB-d3 (hydrochloride) is exclusively distributed by Cayman Chemical (via Bertin Technologies in France) under stringent regulatory compliance .
  • d,l-MBDB-D5.HCl and MDA-D5.HCl are available from LIPOMED in multiple formats (e.g., 0.1 mg/mL solutions, 10–100 mg powders) for calibration and research .

Q & A

Q. How can interdisciplinary collaboration enhance research on MBDB-d3 (hydrochloride)?

  • Answer : Integrate chemical synthesis (organic chemistry), metabolic profiling (biochemistry), and behavioral assays (neuroscience). Use shared data platforms (e.g., LabArchives) for reproducibility. Cross-validate findings with independent labs to mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MBDB-d3 (hydrochloride)
Reactant of Route 2
Reactant of Route 2
MBDB-d3 (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.